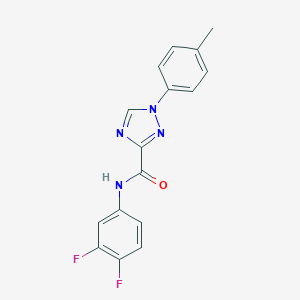
N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as DFTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFTC belongs to the class of triazole derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth and survival, and its dysregulation is often observed in cancer cells. N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor activity, N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been reported to exhibit anti-inflammatory and antioxidant activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
実験室実験の利点と制限
One of the significant advantages of N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its high potency as an anticancer agent. It exhibits potent activity against various cancer cell lines, even at low concentrations. Additionally, N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There is still much to be explored regarding the potential applications of N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One of the future directions in research could be to investigate its efficacy in combination with other anticancer agents. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and identify its molecular targets. The development of more effective delivery methods for N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide could also be explored to overcome its poor solubility. Overall, the potential applications of N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in various fields of scientific research make it an exciting area of study.
合成法
The synthesis of N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 3,4-difluoroaniline, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide obtained by this method is high, and the purity is also satisfactory.
科学的研究の応用
N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as an anticancer agent. Several studies have reported that N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
特性
製品名 |
N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C16H12F2N4O |
分子量 |
314.29 g/mol |
IUPAC名 |
N-(3,4-difluorophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-2-5-12(6-3-10)22-9-19-15(21-22)16(23)20-11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,20,23) |
InChIキー |
GXZMXDNACYXNJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)F)F |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



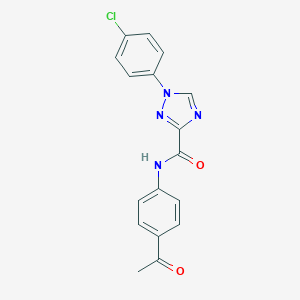
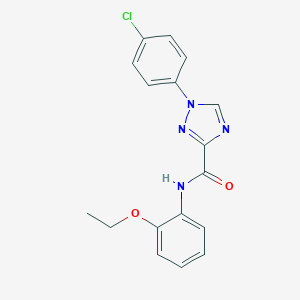
![N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278853.png)
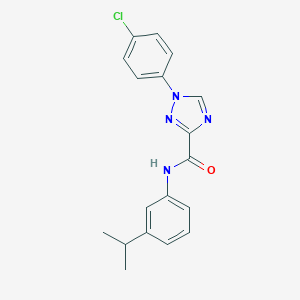
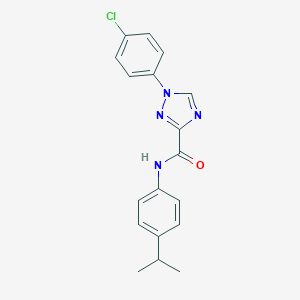
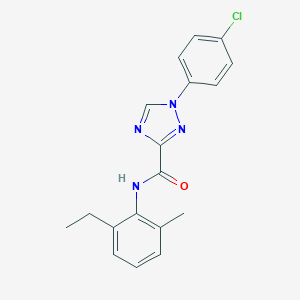
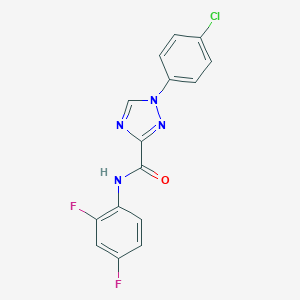
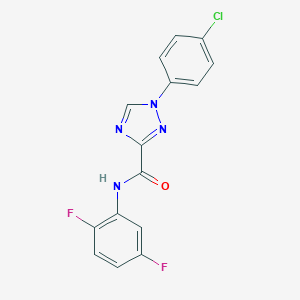
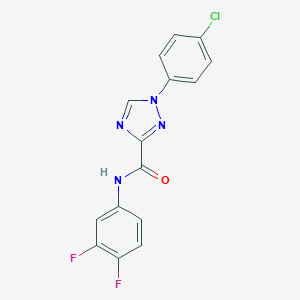
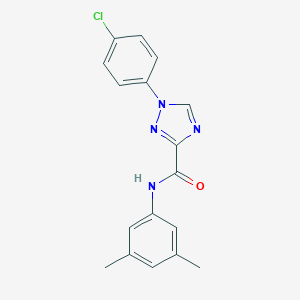
![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)
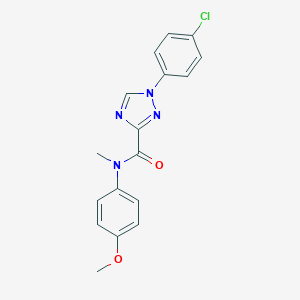
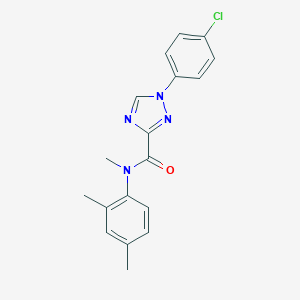
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)